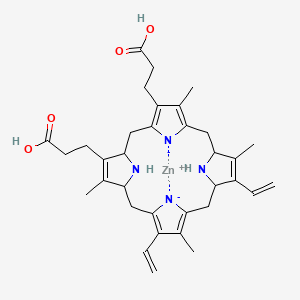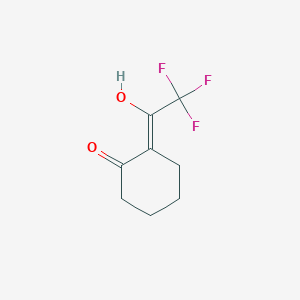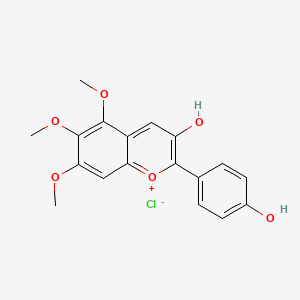
3,4'-Dihydroxy-5,6,7-trimethoxyflavylium Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups attached to a flavylium core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4’-dihydroxyflavone and methoxybenzaldehyde.
Methoxylation: The hydroxyl groups on the flavone are selectively methoxylated using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Formation of Flavylium Core: The methoxylated intermediate is then subjected to acidic conditions to form the flavylium core. This step often involves the use of hydrochloric acid or sulfuric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The flavylium core can be reduced to form dihydroflavylium derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavylium compounds.
Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to donate electrons and neutralize free radicals.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparación Con Compuestos Similares
Similar Compounds
3’,5-Dihydroxy-3,4’,7-trimethoxyflavone: Similar structure but with different positions of hydroxyl and methoxy groups.
3,5-Dihydroxy-6,7,3’,4’-tetramethoxyflavone: Contains additional methoxy groups compared to 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride.
Cirsilineol (5,4’-dihydroxy-6,7,3’-trimethoxyflavone): Another flavonoid with similar functional groups but different core structure.
Uniqueness
3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of flavonoid chemistry.
Propiedades
Fórmula molecular |
C18H17ClO6 |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-5,6,7-trimethoxychromenylium-3-ol;chloride |
InChI |
InChI=1S/C18H16O6.ClH/c1-21-15-9-14-12(17(22-2)18(15)23-3)8-13(20)16(24-14)10-4-6-11(19)7-5-10;/h4-9H,1-3H3,(H-,19,20);1H |
Clave InChI |
IFSIZBIMZFPLKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=[O+]C(=C(C=C2C(=C1OC)OC)O)C3=CC=C(C=C3)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


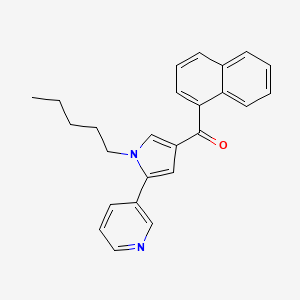
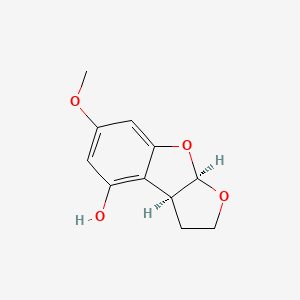
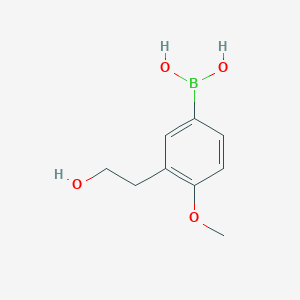
![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)



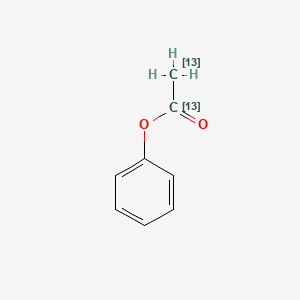
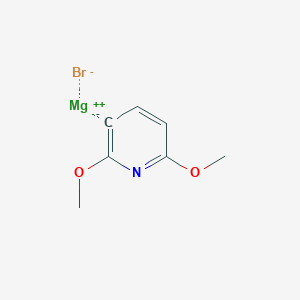
![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)
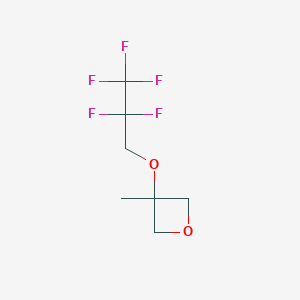
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)
